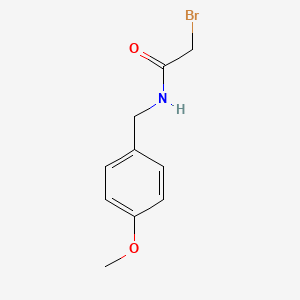

2-Bromo-N-(4-methoxybenzyl)acetamide

Übersicht

Beschreibung

2-Bromo-N-(4-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated acetamide derivative, characterized by the presence of a bromine atom and a methoxybenzyl group attached to the acetamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxybenzyl)acetamide typically involves the bromination of N-(4-methoxybenzyl)acetamide. One common method is to react N-(4-methoxybenzyl)acetamide with bromine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(4-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-(4-methoxybenzyl)acetamide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Oxidation Reactions: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction Reactions: The major product is N-(4-methoxybenzyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)acetamide depends on the specific application and the target molecule. In general, the bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methoxybenzyl group can interact with various molecular targets, potentially affecting biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-N-methylacetamide: Similar in structure but with a methyl group instead of a methoxybenzyl group.

4-Methoxybenzyl bromide: Lacks the acetamide group but contains the methoxybenzyl and bromine functionalities.

N-(4-Methoxybenzyl)acetamide: Similar but without the bromine atom.

Uniqueness

2-Bromo-N-(4-methoxybenzyl)acetamide is unique due to the combination of the bromine atom and the methoxybenzyl group attached to the acetamide structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biologische Aktivität

2-Bromo-N-(4-methoxybenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with bromoacetyl bromide in an appropriate solvent, often under basic conditions. The reaction can be summarized as follows:

-

Reactants :

- 4-Methoxybenzylamine

- Bromoacetyl bromide

-

Conditions :

- Basic medium (e.g., sodium carbonate)

- Solvent (e.g., DMF)

-

Reaction Mechanism :

- The amine reacts with the bromoacetyl bromide to form the acetamide derivative through nucleophilic substitution.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity against various bacterial and fungal strains. The compound's structure, particularly the presence of the bromine atom and methoxy group, plays a crucial role in its activity.

- Mechanism of Action : It is believed that the bromine atom facilitates electrophilic interactions with microbial targets, leading to disruption of their cellular functions.

- Activity Spectrum : Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7).

- Cell Viability Assays : Sulforhodamine B (SRB) assays have demonstrated that this compound can significantly reduce cell viability in treated cancer cells.

- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 12.5 |

| HeLa | 15.3 |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. Results indicated that it had comparable activity to established antibiotics against resistant strains.

- Anticancer Research : Another research focused on the anticancer properties of this compound showed that it inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment.

Eigenschaften

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUHVSDGEXCCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.